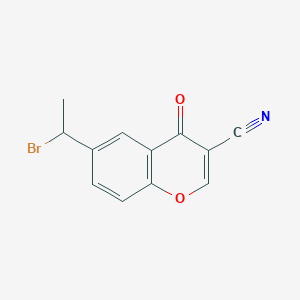
6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromoethyl group, an oxo group, and a carbonitrile group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor, followed by cyclization and functional group transformations. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, while the carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions
Wissenschaftliche Forschungsanwendungen
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Material Science: The compound is used in the synthesis of functional materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. In cancer cells, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis. The compound’s bromoethyl group facilitates its binding to the active site of the enzyme, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
6-(1-Bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile can be compared with other benzopyran derivatives such as:
4-Oxo-4H-1-benzopyran-3-carbonitrile: Lacks the bromoethyl group, resulting in different reactivity and biological activity.
6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile: The methoxy group alters its electronic properties and solubility.
6-(1-Chloroethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: The chloroethyl group provides different reactivity compared to the bromoethyl group .
These comparisons highlight the unique properties of 6-(1-Bromoethyl)-4-oxo-4H-chromene-3-carbonitrile, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
61776-40-7 |
|---|---|
Molekularformel |
C12H8BrNO2 |
Molekulargewicht |
278.10 g/mol |
IUPAC-Name |
6-(1-bromoethyl)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H8BrNO2/c1-7(13)8-2-3-11-10(4-8)12(15)9(5-14)6-16-11/h2-4,6-7H,1H3 |
InChI-Schlüssel |
PVXXMSDBYOTQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













